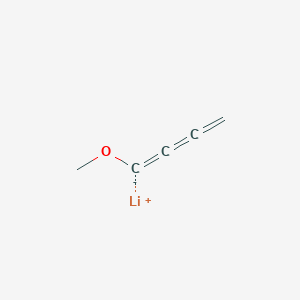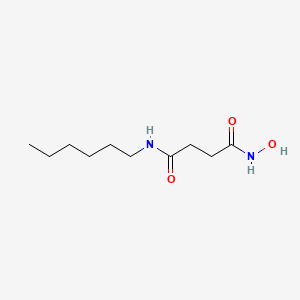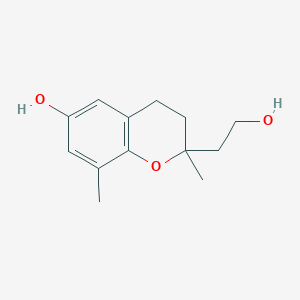
Benzoic acid, 2-((ethoxycarbonyl)oxy)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-((ethoxycarbonyl)oxy)-, methyl ester is an organic compound with the molecular formula C11H12O5 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by an ethoxycarbonyl group, and the hydroxyl group is esterified with a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-((ethoxycarbonyl)oxy)-, methyl ester typically involves the esterification of benzoic acid derivatives. One common method is the reaction of benzoic acid with ethanol and methanol in the presence of an acid catalyst, such as sulfuric acid, to form the ester. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous esterification process. This involves the use of large-scale reactors where benzoic acid and alcohols are continuously fed into the reactor, and the ester product is continuously removed. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 2-((ethoxycarbonyl)oxy)-, methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to benzoic acid and the corresponding alcohols (ethanol and methanol) in the presence of a strong acid or base.
Transesterification: The ester can react with other alcohols to form different esters.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Transesterification: Alcohols (e.g., methanol, ethanol) in the presence of an acid or base catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Hydrolysis: Benzoic acid, ethanol, and methanol.
Transesterification: Different esters depending on the alcohol used.
Reduction: Benzoic alcohol derivatives.
Applications De Recherche Scientifique
Benzoic acid, 2-((ethoxycarbonyl)oxy)-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of other esters and derivatives.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Used in the production of plasticizers, resins, and coatings.
Mécanisme D'action
The mechanism of action of benzoic acid, 2-((ethoxycarbonyl)oxy)-, methyl ester involves its interaction with various molecular targets. In biological systems, it can be hydrolyzed by esterases to release benzoic acid and alcohols, which can then participate in metabolic pathways. The ester group can also interact with proteins and enzymes, potentially affecting their function.
Comparaison Avec Des Composés Similaires
Benzoic acid, 2-((ethoxycarbonyl)oxy)-, methyl ester can be compared with other similar compounds such as:
Benzoic acid, 2-methoxy-, methyl ester: This compound has a methoxy group instead of an ethoxycarbonyl group, leading to different chemical properties and reactivity.
Benzoic acid, 2-benzoyl-, methyl ester: This compound has a benzoyl group, which significantly alters its chemical behavior and applications.
Benzoic acid, 2-methyl-, methyl ester: This compound has a methyl group, resulting in different physical and chemical properties.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of benzoic acid derivatives in various fields.
Propriétés
Numéro CAS |
95390-39-9 |
|---|---|
Formule moléculaire |
C11H12O5 |
Poids moléculaire |
224.21 g/mol |
Nom IUPAC |
methyl 2-ethoxycarbonyloxybenzoate |
InChI |
InChI=1S/C11H12O5/c1-3-15-11(13)16-9-7-5-4-6-8(9)10(12)14-2/h4-7H,3H2,1-2H3 |
Clé InChI |
JCDFKMKOLAKELL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)OC1=CC=CC=C1C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(4-Propylcyclohexyl)cyclohexen-1-yl]benzene](/img/structure/B14361063.png)
![Ethyl [3-chloro-4-(4-nitrobenzoyl)phenoxy]acetate](/img/structure/B14361084.png)

![{[Di(propan-2-yl)phosphanyl]methylidene}(triphenyl)-lambda~5~-phosphane](/img/structure/B14361099.png)




![4-Hydroxy-6,7-dihydrocyclopenta[b]pyran-2(5H)-one](/img/structure/B14361121.png)
![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl diethyl phosphate](/img/structure/B14361123.png)



